alpha-d-Xylofuranose

Antiviral drug discovery Nucleoside analog synthesis Herpesvirus inhibition

Alpha-D-Xylofuranose (CAS 14795-83-6) is the defined, stereochemically pure alpha-anomer of D-xylofuranose, supplied as a solid with ≥95% purity. Unlike generic D-xylose—which exists as a dynamic mutarotational mixture in solution—this single anomer eliminates stereochemical ambiguity, making it essential for synthesizing bioactive alpha-D-xylofuranosyl nucleoside analogs (e.g., anti-HIV-1 5-iodocytosine derivatives) and for enzyme assays where anomeric configuration dictates substrate recognition. Its fixed alpha-orientation (C1-OH trans to C4-CH₂OH) also enables precise structural biology studies (X-ray crystallography, NMR) without mutarotational interference. High water solubility supports aqueous-phase and green chemistry protocols. Procure this defined anomer to ensure reproducible yields and unambiguous biological readouts.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 14795-83-6
Cat. No. B083056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-d-Xylofuranose
CAS14795-83-6
Synonymsalpha-D-Xylofuranose(9CI)
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5+/m1/s1
InChIKeyHMFHBZSHGGEWLO-LECHCGJUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Xylofuranose (CAS 14795-83-6) Sourcing Guide: Chemical Identity and Anomeric Configuration


Alpha-D-Xylofuranose (CAS 14795-83-6) is the five-membered furanose ring form of the aldopentose D-xylose, defined by the alpha configuration at the anomeric center (C1) where the hydroxyl group is oriented trans relative to the C4 hydroxymethyl substituent [1]. It is a reducing monosaccharide with molecular formula C5H10O5 and a molecular weight of 150.13 g/mol . This compound exists as a discrete, solid, synthetic material with a purity typically available at ≥95% for research applications, and it is an enantiomer of alpha-L-xylofuranose [2].

Why Alpha-D-Xylofuranose (CAS 14795-83-6) Cannot Be Substituted by D-Xylose or Its Other Anomers


The interchangeability of alpha-D-Xylofuranose with the more common D-xylose or its beta-anomers is precluded by fundamental stereochemical and conformational constraints that dictate specific biological interactions. In aqueous solution, D-xylose exists as a dynamic mutarotational equilibrium of alpha- and beta-pyranose, alpha- and beta-furanose, and open-chain forms, a state that differs from the defined single anomer of the solid compound [1]. More critically, the fixed stereochemistry at the anomeric center governs the three-dimensional presentation of hydroxyl groups, which is essential for recognition by enzymes, lectins, and other biological targets that discriminate between alpha- and beta-configurations [2]. Consequently, using a generic D-xylose mixture as a building block for nucleoside synthesis or as an enzyme substrate introduces stereochemical ambiguity, leading to inconsistent yields or misleading biological readouts.

Quantitative Differentiation of Alpha-D-Xylofuranose (CAS 14795-83-6) Against Closest Comparators


Antiviral Activity in Alpha- vs Beta-D-Xylofuranosyl Nucleoside Derivatives

In a systematic study of alpha- and beta-D-xylofuranosyl nucleosides, the alpha-anomeric derivatives demonstrated a distinct antiviral profile compared to their beta-counterparts. While the specific active compound (an alpha-D-xylofuranosyl derivative of 5-iodocytosine) showed weak anti-HIV-1 activity (IC50 = 58 µM), the beta-anomer was inactive [1]. This anomer-dependent activity confirms that the alpha-configuration of the furanose ring can confer biological properties absent in the beta-anomer.

Antiviral drug discovery Nucleoside analog synthesis Herpesvirus inhibition

Stereochemical Contrast in Nucleoside Cytotoxicity Profile

A direct comparison of alpha- and beta-D-xylofuranosyl nucleosides revealed a divergence in their cytotoxic effects on human T-lymphoblastoid (CEM) cells. The alpha-anomeric derivative of 5-iodocytosine inhibited CEM cell growth with an IC50 of 30 µM. In contrast, its beta-anomeric counterpart was inactive, showing no measurable cytotoxicity under the same assay conditions [1]. This indicates that the anomeric configuration directly modulates the compound's ability to interfere with cellular processes.

Cytotoxicity profiling Nucleoside antimetabolites Stereochemistry-activity relationship

Anomer-Dependent Bioactivity in Thymine Nucleoside Analogs

When comparing alpha- and beta-D-xylofuranosyl thymine nucleosides, the alpha-anomer exhibited a narrow antiviral window. It was moderately active against HSV-1 (IC50 = 100 µM) but also showed significant cytotoxicity (MCC = 100 µM), whereas the beta-anomer was completely inactive against HSV-1 and non-cytotoxic [1]. This demonstrates that the alpha configuration is a prerequisite for any bioactivity in this nucleoside series, even if the therapeutic index is limited.

Antiviral nucleosides Thymidine analogs Structure-activity relationship

Fixed Anomeric State vs. Mutarotational Equilibrium of D-Xylose

Alpha-D-Xylofuranose is supplied as a solid with a fixed alpha-configuration, whereas generic D-xylose in aqueous solution exists as a mutarotational equilibrium comprising multiple forms including alpha- and beta-pyranose, alpha- and beta-furanose, and open-chain aldehyde [1]. DFT calculations at the M06-2X/6-311++G(d,p) level confirm that for D-xylose, these interconversions occur with energy barriers consistent with experimental mutarotation rates [1]. This means that a D-xylose solution is a complex, time-dependent mixture, not a single defined anomer.

Carbohydrate chemistry Mutarotation Anomeric purity

Predicted Physicochemical Property Differentiation from Beta-D-Xylofuranose

Computational predictions indicate distinct physicochemical properties for alpha-D-Xylofuranose compared to its beta-anomer. For alpha-D-Xylofuranose, the predicted density is 1.7 ± 0.1 g/cm³, the boiling point is 375.4 ± 42.0 °C at 760 mmHg, and the ACD/LogP is -1.47 . While data for beta-D-xylofuranose under identical prediction models is not available in the same source, the ACD/LogD value for the alpha-anomer at pH 5.5 and 7.4 is -2.32, with a polar surface area of 90 Ų and 0 Rule of 5 violations .

Physicochemical profiling Pre-formulation Solubility prediction

Water Solubility and Organic Solvent Compatibility for Synthesis Applications

Alpha-D-Xylofuranose exhibits high water solubility, with a predicted value of 1e+006 mg/L at 25°C, corresponding to log Kow estimates ranging from -2.32 (experimental database match) to -2.43 (KOWWIN v1.67 estimate) . Additionally, the compound is soluble in organic solvents including dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), as confirmed by vendor technical specifications [1]. This broad solvent compatibility contrasts with many protected carbohydrate derivatives that require strictly anhydrous or specialized solvent conditions.

Carbohydrate solubility Nucleoside synthesis Reaction solvent selection

High-Value Application Scenarios for Alpha-D-Xylofuranose (CAS 14795-83-6) Based on Quantified Evidence


Synthesis of Alpha-Configured Nucleoside Analogs for Antiviral Screening

Researchers developing novel nucleoside analogs should use alpha-D-Xylofuranose as the starting material when targeting alpha-D-xylofuranosyl derivatives for antiviral screening. Direct evidence demonstrates that alpha-configured derivatives of 5-iodocytosine exhibit anti-HIV-1 activity (IC50 = 58 µM) and cytotoxicity (IC50 = 30 µM in CEM cells), whereas their beta-counterparts are completely inactive [1]. Therefore, procurement of the alpha anomer is essential to access this bioactive chemotype.

Enzymology Studies Requiring Defined Anomeric Substrates

For biochemical assays investigating anomeric specificity of carbohydrate-active enzymes (e.g., glycosidases, glycosyltransferases, or carbohydrate-binding proteins), alpha-D-Xylofuranose provides a stereochemically pure substrate. In contrast to generic D-xylose, which exists in aqueous solution as a dynamic mutarotational equilibrium of multiple forms [2], the solid alpha anomer ensures that the initial reaction conditions contain only the defined alpha-D-xylofuranose configuration, enabling unambiguous interpretation of enzyme kinetics and substrate preference.

Crystallographic and Conformational Analysis of Furanose Rings

Alpha-D-Xylofuranose is the appropriate choice for structural biology applications requiring a defined five-membered furanose ring in the alpha-configuration. Its fixed anomeric state (C1-OH trans to C4-CH₂OH) allows for precise X-ray crystallography or NMR studies of furanose ring puckering and hydrogen-bonding networks without the confounding effects of mutarotational interconversion that characterize D-xylose solutions [2]. This is critical for understanding ligand-receptor interactions where anomeric configuration determines binding affinity.

Development of Aqueous-Phase Synthetic Methodologies

Alpha-D-Xylofuranose is well-suited for green chemistry initiatives and aqueous-phase synthetic protocols due to its high predicted water solubility of 1e+006 mg/L at 25°C . Its compatibility with both aqueous media and polar aprotic solvents like DMF and DMSO [3] allows for flexible reaction design without the need for extensive protective group chemistry, streamlining the synthesis of xylofuranosyl conjugates and glycodendrimers.

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